molecular formula C17H15N3O3 B2379885 N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920357-02-4

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2379885
CAS No.: 920357-02-4
M. Wt: 309.325
InChI Key: KAIVJJXGPYJDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic organic compound characterized by a benzamide group linked to a pyridazine ring via an ethoxy bridge The furan ring attached to the pyridazine adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Formation of the Ethoxy Bridge: The ethoxy bridge is formed by reacting the pyridazine-furan intermediate with ethylene oxide or a similar reagent under controlled conditions.

    Benzamide Formation: The final step involves the acylation of the ethoxy-pyridazine-furan intermediate with benzoyl chloride or benzamide derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines or other reduced forms.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines and reduced benzamides.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzamide
  • N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide

Uniqueness

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide stands out due to its specific structural features, such as the combination of a furan ring with a pyridazine and benzamide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(13-5-2-1-3-6-13)18-10-12-23-16-9-8-14(19-20-16)15-7-4-11-22-15/h1-9,11H,10,12H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIVJJXGPYJDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.